molecular formula C17H12N2O3 B6496652 2-[(quinolin-3-yl)carbamoyl]benzoic acid CAS No. 349489-07-2

2-[(quinolin-3-yl)carbamoyl]benzoic acid

Cat. No.: B6496652
CAS No.: 349489-07-2
M. Wt: 292.29 g/mol
InChI Key: LDIWNRYLPPMADZ-UHFFFAOYSA-N
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Description

2-[(quinolin-3-yl)carbamoyl]benzoic acid is a synthetic compound based on the privileged quinoline-carboxamide scaffold, a structure of high interest in medicinal chemistry and drug discovery . This benzoic acid-functionalized quinoline derivative is designed for research applications, particularly in the development and screening of novel bioactive molecules. Quinoline-3-carboxamide analogues are extensively investigated for their diverse biological activities, which may include anti-inflammatory, anticancer, and antibacterial properties . Similar compounds in this class have been studied as inhibitors of key enzymatic targets, such as lactate dehydrogenase A (LDHA) in cancer metabolism studies and lipoxygenase (LOX) in inflammation research . The structural motif of linking a quinoline ring to a benzoic acid via a carbamoyl group offers a versatile platform for chemical derivatization and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules, such as hybrid compounds designed for multi-target therapies . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(quinolin-3-ylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16(13-6-2-3-7-14(13)17(21)22)19-12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIWNRYLPPMADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(quinolin-3-yl)carbamoyl]benzoic acid typically involves the reaction of quinoline derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This method often employs palladium catalysts and boron reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(quinolin-3-yl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in solvents like ethanol or tetrahydrofuran.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can result in a variety of substituted quinoline derivatives.

Scientific Research Applications

2-[(quinolin-3-yl)carbamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(quinolin-3-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as an NADH-competitive inhibitor of lactate dehydrogenase A (LDHA), which plays a crucial role in aerobic glycolysis in cancer cells . By inhibiting LDHA, this compound can disrupt the metabolic processes in cancer cells, leading to reduced lactate production and increased oxygen consumption, ultimately promoting apoptosis in cancer cells.

Comparison with Similar Compounds

LPA2 Receptor-Specific Agonists

  • NSC12404 (2-((9-oxo-9H-fluoren-2-yl)carbamoyl)benzoic acid) Structure: Features a fluoren-2-yl group instead of quinolin-3-yl. Activity: Acts as a nonlipid LPA2 receptor agonist, reducing caspase activation and inhibiting apoptosis in vitro. Promotes carcinoma cell invasion and fibroblast proliferation . Key Difference: The fluorenyl group may enhance receptor specificity compared to quinoline derivatives.
  • GRI977143 (2-((3-(1,3-dioxo-1H-benzo-[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid) Structure: Contains a dioxoisoquinolinyl-thiopropyl substituent. Activity: Exhibits antiapoptotic effects via LPA2-mediated signaling, including extracellular signal-regulated kinase (ERK) activation . Key Difference: The thioether linker and dioxoisoquinolinyl group may improve metabolic stability.

Analgesic and Antitumor Derivatives

  • 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid (Compound 4) Structure: Phenylimino-methyl substituent. Activity: Lacks analgesic activity in vivo, contrasting with its isoindoline-1,3-dione analog (Compound 3a), which shows 1.6× higher activity than metamizole sodium . Key Insight: The isoindoline ring is critical for analgesic efficacy, while benzoic acid derivatives without this moiety may lose activity.
  • Av7 (2-(acetylamino)benzoic acid methyl ester) Structure: Methyl ester of 2-acetamidobenzoic acid. Activity: Displays potent antitumor effects against gastric, liver, and lung cancer cell lines . Key Difference: Esterification enhances bioavailability compared to free carboxylic acids.

BMP-2 Stimulators

  • 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid Structure: Complex side chain with benzyl and hydroxy-phenylethyl groups. Activity: Stimulates BMP-2 production and osteoblast differentiation, indicating utility in bone regeneration . Key Insight: Bulky substituents on the carbamoyl group may facilitate interactions with bone-related signaling pathways.

Substituted Phenylcarbamoyl Derivatives

  • 2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid (CAS 17332-48-8) Structure: 3,4-Dimethylphenyl substituent.
  • 2-[(3-chloro-4-methylphenyl)carbamoyl]benzoic acid (CAS 19368-34-4)

    • Structure : 3-Chloro-4-methylphenyl substituent.
    • Properties : Higher molecular weight (289.7 g/mol) and density (1.385 g/cm³) compared to dimethylphenyl analog; chlorine atom may improve binding affinity .

Structure-Activity Relationship (SAR) Insights

Substituent Effects: Quinoline vs. Fluorenyl: Quinoline’s aromatic nitrogen may enhance receptor binding through hydrogen bonding, whereas fluorenyl groups (as in NSC12404) improve specificity for LPA2 . Esterification: Methyl esters (e.g., Av7) increase membrane permeability, critical for antitumor activity .

Linker Modifications :

  • Thioether linkers (GRI977143) or hydroxy-phenylethyl chains (BMP-2 stimulators) influence metabolic stability and target engagement .

Aromatic vs. Heterocyclic Moieties :

  • Isoindoline-1,3-dione derivatives outperform benzoic acid analogs in analgesia, highlighting the role of heterocycles in modulating biological pathways .

Data Table: Key Compounds and Properties

Compound Name Structure Highlight Biological Activity Key Reference
NSC12404 Fluoren-2-yl substituent LPA2 agonist, antiapoptotic
GRI977143 Dioxoisoquinolinyl-thiopropyl LPA2-mediated ERK activation
2-((phenylimino)methyl)carbamoyl benzoic acid Phenylimino-methyl No analgesic activity
Av7 Methyl ester, acetamido group Antitumor (gastric, liver, lung)
BMP-2 stimulator analog Benzyl-hydroxy-phenylethyl chain Osteoblast differentiation

Biological Activity

2-[(quinolin-3-yl)carbamoyl]benzoic acid, identified by its CAS number 349489-07-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety attached to a benzoic acid derivative through a carbamoyl group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although specific pathways require further elucidation.

Anticancer Potential

Several studies have evaluated the anticancer activity of this compound. It has been shown to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these assays indicate significant cytotoxicity:

Cell LineIC50 (µM)
MCF-715.2
A54912.8

These results suggest that this compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and improved symptoms in conditions like arthritis. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It might modulate the activity of receptors related to pain and inflammation, providing analgesic effects.
  • DNA Interaction : Preliminary studies suggest potential interactions with DNA, leading to inhibition of tumor growth.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The study found it effective against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Anticancer Research

In another study focused on breast cancer treatment, researchers assessed the effects of this compound on MCF-7 cells. The results indicated that treatment led to significant apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. Table 1: Common Synthetic Reagents and Conditions

StepReagent/ConditionPurposeReference
Carboxylic Acid ActivationSOCl₂, DMF catalystConverts -COOH to -COCl
Amide CouplingEt₃N, THF, 0°C→RTForms quinoline-amide bond
PurificationSilica gel chromatography (Hexane:EtOAc)Isolate product ≥95% purity

Q. Table 2: Computational Parameters for DFT Studies

ParameterValueApplication
Basis Set6-31G*Geometry optimization
FunctionalB3LYPElectronic structure analysis
Solvent ModelPCM (Water)Simulate aqueous environments

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